4-(dimethylsulfamoyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-14-4-13-19(24-23-14)21-16-7-9-17(10-8-16)22-20(26)15-5-11-18(12-6-15)29(27,28)25(2)3/h4-13H,1-3H3,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUBTKIUWNCDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through a sulfonation reaction, while the 6-methylpyridazin-3-yl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzamide and pyridazinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on structural features, hypothesized biological activities, and physicochemical properties.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Hypothesized Effects
Physicochemical and Pharmacokinetic Considerations
- Solubility : The dimethylsulfamoyl group (polar, electron-withdrawing) likely improves aqueous solubility compared to ’s trifluoromethyl (lipophilic) or ’s methylphenyl (hydrophobic) groups.
- Metabolic Stability : The pyridazine ring in the target may undergo slower oxidative metabolism than ’s triazole or ’s oxazole, which are prone to CYP450-mediated degradation.
- Permeability : The target’s larger molecular weight (~450–500 g/mol) and polar groups may reduce cell permeability relative to smaller analogs like .
Biological Activity
4-(Dimethylsulfamoyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}benzamide, with the CAS number 1206997-80-9, is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula for this compound is CHNOS, and it has a molecular weight of 411.5 g/mol. The structure includes a dimethylsulfamoyl group and a methylpyridazinyl moiety, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 1206997-80-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in viral replication and cancer cell proliferation. Preliminary studies suggest that it may inhibit certain enzymes or proteins critical for the life cycles of viruses and cancer cells.
Antiviral Activity
Recent research indicates that similar compounds within the N-phenylbenzamide class exhibit broad-spectrum antiviral effects against various viruses, including Hepatitis B virus (HBV). These compounds have been shown to increase intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits HBV replication.
In vitro studies demonstrated that derivatives with similar structures can effectively inhibit HBV replication, with IC values indicating potent antiviral activity. For instance, one derivative showed an IC of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains .
Case Studies
- Study on Antiviral Activity : A study evaluated the anti-HBV activity of various N-phenylbenzamide derivatives, revealing that compounds structurally related to this compound exhibited significant antiviral properties by enhancing A3G levels in HepG2 cells .
- Anticancer Potential : Another research effort focused on the anticancer properties of benzamide derivatives, where compounds similar to our target were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(dimethylsulfamoyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}benzamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Preparation of the pyridazine precursor (e.g., 6-methylpyridazin-3-amine) via condensation of hydrazine derivatives with diketones or aldehydes under acidic conditions.
- Step 2 : Coupling the pyridazine derivative with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C.
- Step 3 : Purification via column chromatography using gradients of ethyl acetate/hexane (1:3 to 1:1) to isolate the final product .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfamoyl protons at δ 2.8–3.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ expected at m/z 450.1234) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1150–1300 cm⁻¹) .
- Validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI/SMILES descriptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Optimization Strategies :
- Solvent Selection : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .
- Catalysis : Use Pd(PPh₃)₄ (0.5–1 mol%) for Suzuki-Miyaura coupling of aryl halides, achieving yields >85% .
- Scale-Up : Implement continuous flow reactors to reduce side reactions and improve reproducibility .
- Data-Driven Adjustments : Perform DoE (Design of Experiments) to evaluate temperature (25–80°C), stoichiometry (1:1.2 molar ratio), and reaction time (2–24 hr) interactions .
Q. What computational tools are suitable for resolving crystallographic or conformational ambiguities?
- Tools :
- PHENIX : For X-ray crystallography refinement (e.g., resolving sulfamoyl group orientation in the crystal lattice) .
- Phaser : Molecular replacement to phase diffraction data using homologs (e.g., PDB ID: 5NY3 for benzamide scaffolds) .
- Docking Software (AutoDock Vina) : Simulate binding interactions with biological targets (e.g., enzymes like hCA II) .
- Workflow :
Generate initial models with ab initio methods.
Refine using real-space correlation coefficients (RSCC >0.9) .
Q. How can researchers address discrepancies in reported biological activity data?
- Approaches :
- Dose-Response Assays : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) for purported targets (e.g., bacterial AcpS-PPTase) .
- Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify off-target effects (e.g., unintended kinase inhibition) .
- Case Study : If antibacterial activity varies, assess compound stability in different media (e.g., LB vs. RPMI-1640) or efflux pump activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
